
3-(2-Methylphenyl)-propanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-propanoic acid tert-butyl ester (MMPBTE) is an important intermediate chemical compound used in a variety of synthetic organic chemistry processes. It is an ester of 3-(2-methylphenyl)-propanoic acid and tert-butyl alcohol, and has a molecular formula of C11H16O2. MMPBTE is a colorless liquid with a boiling point of 139-140°C and a melting point of -50°C. It is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is an ester, and its mechanism of action is based on the hydrolysis of the ester bond. The hydrolysis of the ester bond is catalyzed by an acid or a base, and results in the formation of the corresponding carboxylic acid and alcohol. The hydrolysis reaction is reversible, and the equilibrium can be shifted in either direction by changing the pH of the reaction mixture.
Biochemical and Physiological Effects
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds that have been shown to have various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of a wide range of compounds. It is relatively inexpensive and easy to obtain, and is stable under most laboratory conditions. However, it is a volatile liquid, and should be handled with care.
Direcciones Futuras
3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In the future, it may be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it may be used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungals, and antivirals. Finally, it may be used in the synthesis of compounds with potential industrial applications, such as polymers, plastics, and dyes.
Métodos De Síntesis
3-(2-Methylphenyl)-propanoic acid tert-butyl ester can be synthesized by the reaction of tert-butyl alcohol and 3-(2-methylphenyl)-propanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80°C for a period of several hours, and yields a yield of about 90%.
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of natural products, such as flavonoids and terpenoids. In addition, 3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungals, and antivirals.
Propiedades
IUPAC Name |
tert-butyl 3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-5-6-8-12(11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSTFBCPYNGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

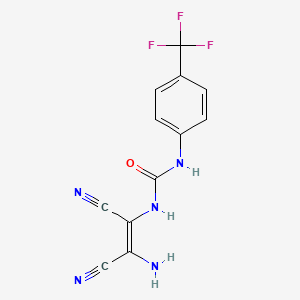

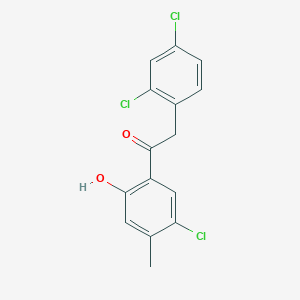


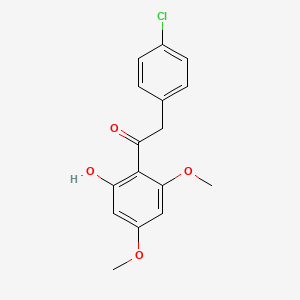

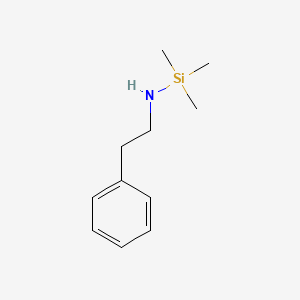
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

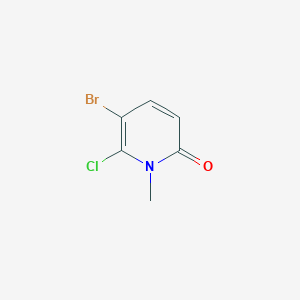
![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)